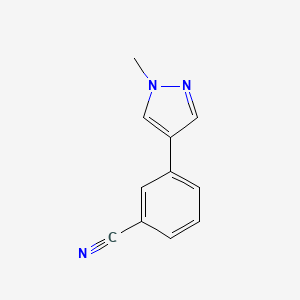
3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile typically involves the formation of the pyrazole ring followed by the introduction of the benzonitrile moiety. One common method is the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring. This can be followed by a nucleophilic substitution reaction to introduce the benzonitrile group.
For example, a typical synthetic route might involve:
Cyclocondensation: Reacting 1-methylhydrazine with an appropriate diketone or ketoester to form the pyrazole ring.
Nucleophilic Substitution: Introducing the benzonitrile group through a reaction with a suitable aryl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole
- 3-(1H-Pyrazol-4-yl)benzonitrile
Uniqueness
3-(1-Methyl-1H-pyrazol-4-YL)benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrile group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H9N3 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
3-(1-methylpyrazol-4-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12/h2-5,7-8H,1H3 |
Clé InChI |
WJVYDXNVNAHQDS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


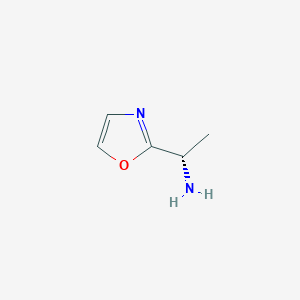
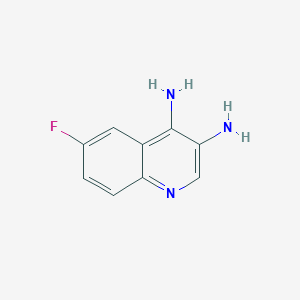
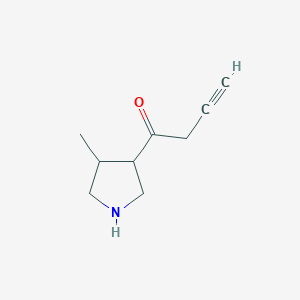
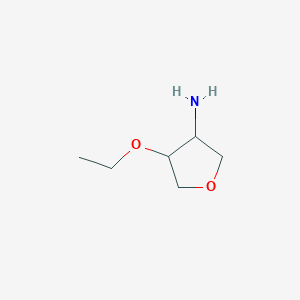
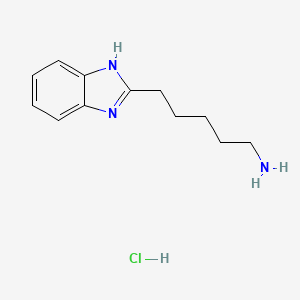
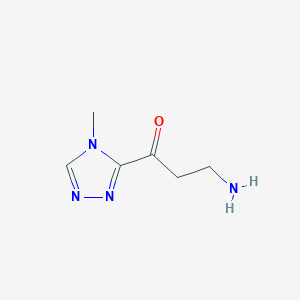
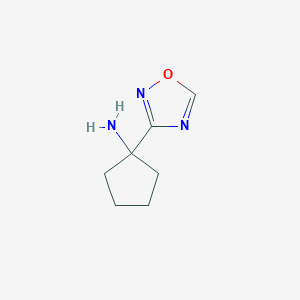
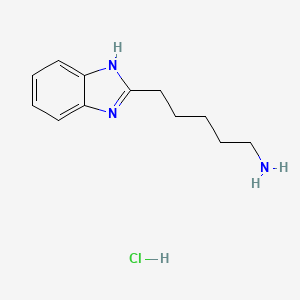

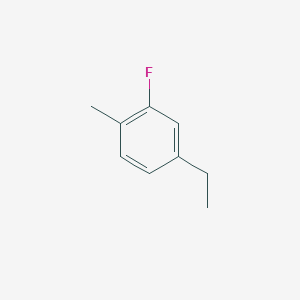
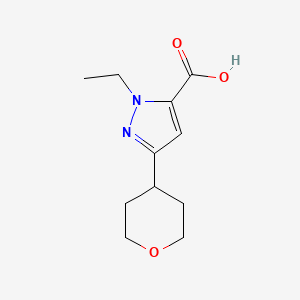
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)
![3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185754.png)

